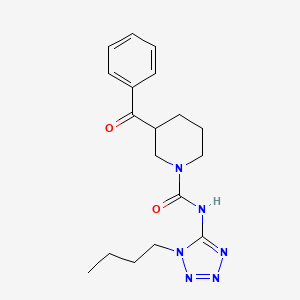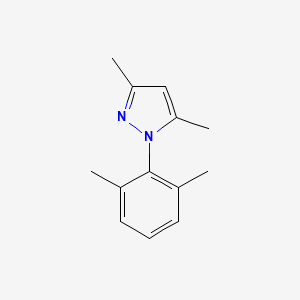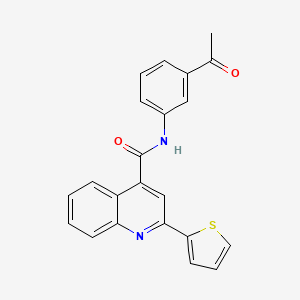![molecular formula C19H15ClN4OS B6019538 8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6019538.png)
8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one, also known as CBT-1, is a novel compound that has been extensively studied for its potential therapeutic applications. CBT-1 belongs to the class of purinergic receptor antagonists and has been shown to exhibit potent anti-inflammatory and analgesic effects.
Mecanismo De Acción
8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is known to play a critical role in the regulation of inflammation and pain. This compound inhibits the activation of the P2X7 receptor, which leads to a reduction in the release of pro-inflammatory cytokines and chemokines. This, in turn, results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. The compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation and pain. This compound has also been shown to reduce the activation of microglia, which are immune cells that play a critical role in the development of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one is its potent anti-inflammatory and analgesic effects. The compound has been shown to exhibit these effects at relatively low doses, which makes it an attractive candidate for the treatment of various inflammatory and pain-related conditions. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one. One of the areas of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the potential use of this compound in the treatment of other inflammatory and pain-related conditions. Additionally, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities of the compound, which would facilitate further research.
Métodos De Síntesis
The synthesis of 8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-chlorobenzyl mercaptan, which is then reacted with 4-methylphenylacetic acid to form the intermediate product. The intermediate product is then subjected to a series of reactions involving cyclization, oxidation, and deprotection to form the final product, this compound.
Aplicaciones Científicas De Investigación
8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and pain-related conditions. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. This compound has also been studied for its potential use in the treatment of neuropathic pain, migraines, and other chronic pain conditions.
Propiedades
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-6-8-14(9-7-12)24-17-16(18(25)22-11-21-17)23-19(24)26-10-13-4-2-3-5-15(13)20/h2-9,11H,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFVHZPGHVKAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)
![4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6019481.png)

![7-chloro-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6019495.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6019502.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)
![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6019540.png)
![ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)
![5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6019545.png)

